molecular formula C8H12O2S B8334592 2-Dimethoxymethyl-5-methylthiophene

2-Dimethoxymethyl-5-methylthiophene

Cat. No.: B8334592
M. Wt: 172.25 g/mol
InChI Key: BFQBRXKDNCNHRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Dimethoxymethyl-5-methylthiophene is a substituted thiophene derivative characterized by a dimethoxymethyl group (-CH(OCH₃)₂) at the 2-position and a methyl group (-CH₃) at the 5-position of the thiophene ring. The dimethoxymethyl moiety introduces steric bulk and electron-donating properties due to the ether oxygen atoms, which may enhance solubility in polar solvents and influence reactivity in synthetic applications.

Properties

Molecular Formula

C8H12O2S

Molecular Weight

172.25 g/mol

IUPAC Name

2-(dimethoxymethyl)-5-methylthiophene

InChI

InChI=1S/C8H12O2S/c1-6-4-5-7(11-6)8(9-2)10-3/h4-5,8H,1-3H3

InChI Key

BFQBRXKDNCNHRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 2-Dimethoxymethyl-5-methylthiophene and analogous compounds:

Compound Name Substituents (Position) Functional Groups Key Properties/Applications Reference
This compound Dimethoxymethyl (2), Methyl (5) Ether, Alkyl Potential solubility enhancement N/A
2-Methyl-5-nitrobenzo[b]thiophene Methyl (2), Nitro (5) Alkyl, Nitro Electron-deficient; synthetic intermediate
2-Chloro-5-methylthiophene Chloro (2), Methyl (5) Halo, Alkyl Reactivity in cross-coupling reactions
2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene Fluorophenyl (2), Iodomethylphenyl (5) Aryl, Halo, Alkyl Pharmaceutical intermediate (e.g., canagliflozin synthesis)
2-Amino-3-ethylcarboxamido-4-methyl-5-carboxyethyl thiophene Amino (2), Carboxamido (3), Methyl (4), Carboxyethyl (5) Amino, Amide, Carboxylate Biological activity; crystal engineering
5'-Methyl-5-phenyl[2,2'-bithienyl] Methyl (5'), Phenyl (5) Bithiophene, Aryl Conjugated systems; materials science

Electronic and Reactivity Profiles

  • Electron-Donating vs. Withdrawing Groups :

    • The dimethoxymethyl group in the target compound is strongly electron-donating, contrasting with the electron-withdrawing nitro group in 2-methyl-5-nitrobenzo[b]thiophene . This difference impacts reactivity in electrophilic substitution reactions.
    • The chloro group in 2-Chloro-5-methylthiophene is electron-withdrawing, making it amenable to Suzuki-Miyaura couplings, whereas the dimethoxymethyl group may favor nucleophilic pathways .
  • Steric Effects :

    • The dimethoxymethyl group introduces greater steric hindrance compared to simpler substituents like methyl or chloro. This could slow reaction kinetics but improve selectivity in catalysis.

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